molecular formula C7H6ClF2N B1429987 4-Chloro-2,6-difluoro-3-methylaniline CAS No. 943831-02-5

4-Chloro-2,6-difluoro-3-methylaniline

Cat. No.: B1429987
CAS No.: 943831-02-5
M. Wt: 177.58 g/mol
InChI Key: LDVPVNGNTABHRV-UHFFFAOYSA-N
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Description

“4-Chloro-2,6-difluoro-3-methylaniline” is a chemical compound with the molecular formula C7H6ClF2N . It is a powder in physical form .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H6ClF2N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 177.58 . It is a powder in physical form .

Scientific Research Applications

Spectroscopic Analysis

4-Chloro-2,6-difluoro-3-methylaniline has been the subject of spectroscopic analysis. Fourier Transform Infrared (FTIR) and FT-Raman spectral analysis, along with ab initio calculations, have been applied to similar compounds like 4-chloro-2-methylaniline and 4-chloro-3-methylaniline. These analyses help understand the vibrational modes and the influence of substituents like chlorine and methyl groups on these modes (Arjunan & Mohan, 2008), (Arjunan & Mohan, 2009).

Synthesis and Characterization

The compound is involved in various synthetic processes. For example, it has been used in the synthesis of specific benzoate derivatives (Thornton & Jarman, 1990). Furthermore, its derivatives have been synthesized and characterized for antioxidant activities, demonstrating its potential in developing new compounds with desirable properties (Topçu et al., 2021).

Experimental Studies

In experimental research, the compound has been used in the study of DNA damage through the single cell gel electrophoresis assay, highlighting its potential in genetic and toxicological studies (Przybojewska, 1997).

Chemical Synthesis

This compound plays a role in the synthesis of various chemical compounds, such as oxime derivatives and quinoline derivatives, showcasing its versatility in organic synthesis (You Qidong, 2009), (Abdelal et al., 2017).

Safety and Hazards

“4-Chloro-2,6-difluoro-3-methylaniline” is associated with certain safety hazards. It has a GHS07 pictogram and a warning signal word . The hazard statements associated with this compound include precautionary statements .

Future Directions

The future directions for “4-Chloro-2,6-difluoro-3-methylaniline” are not specified in the search results. The future directions would depend on the specific context in which this compound is used .

Biochemical Analysis

Biochemical Properties

4-Chloro-2,6-difluoro-3-methylaniline plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, it can inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The interactions between this compound and these enzymes can lead to changes in the metabolic pathways, affecting the overall biochemical processes within the cell .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the upregulation or downregulation of specific genes involved in detoxification processes. Additionally, this compound can affect the function of various cell types, including hepatocytes and neurons, by altering their metabolic activities and signaling mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, leading to inhibition or activation of their catalytic activities. For instance, it may inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters. This inhibition can result in increased levels of neurotransmitters, affecting neuronal function and behavior. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects. Over time, this compound can undergo various chemical transformations, leading to the formation of metabolites with different biological activities. Studies have shown that this compound can remain stable under specific conditions, but its degradation products may exhibit different effects on cellular functions. Long-term exposure to this compound in vitro or in vivo can result in cumulative changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and can be used to study its pharmacological properties. At higher doses, this compound can cause adverse effects, including hepatotoxicity and neurotoxicity. These toxic effects are often dose-dependent and can be observed through changes in biochemical markers and histopathological examinations .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s and monoamine oxidases. These interactions can lead to the formation of various metabolites, which can further participate in different biochemical reactions. The compound’s influence on metabolic flux and metabolite levels can provide insights into its overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be actively transported into hepatocytes, where it undergoes metabolic transformations. The distribution pattern of this compound can influence its biological activity and toxicity .

Subcellular Localization

This compound can localize to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria. This localization is often directed by targeting signals or post-translational modifications. The subcellular distribution of this compound can affect its activity and function, as it may interact with different biomolecules within these compartments. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

4-chloro-2,6-difluoro-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVPVNGNTABHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1F)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 2,6-difluoro-3-methylaniline (15 g, 105 mmol) in acetic acid (80 mL) was heated to 70° C. and a solution of sulfuryl chloride (16.0 g, 115 mmol) in acetic acid (40 mL) was added dropwise over 20 minutes. The temperature was maintained for 3 hours, then cooled and concentrated. The residue taken into water (100 mL) and the pH was adjusted to 9 with 2N sodium hydroxide and then extracted with methylene chloride (2×75 mL) and the combined extracts washed with brine, dried (sodium sulfate) and concentrated. The residue was distilled to give 4-chloro-2,6-difluoro-3-methylaniline (12.2 g, 69 mmol): bp 55°-65° C./55 mm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.